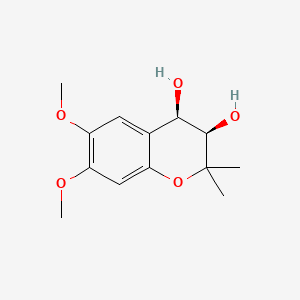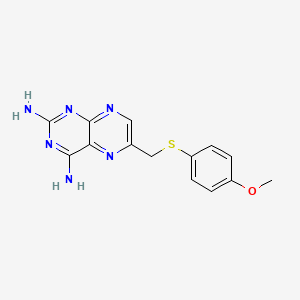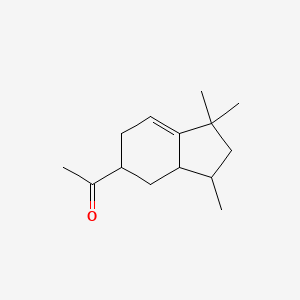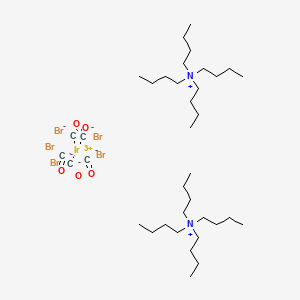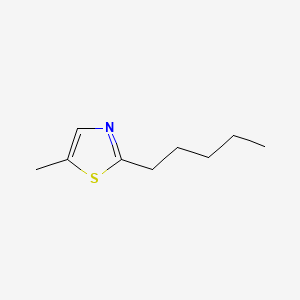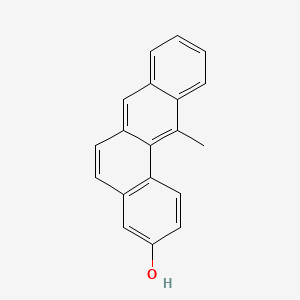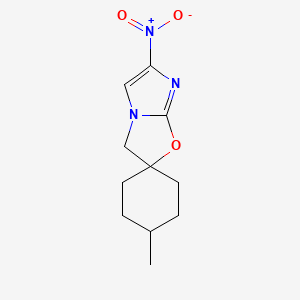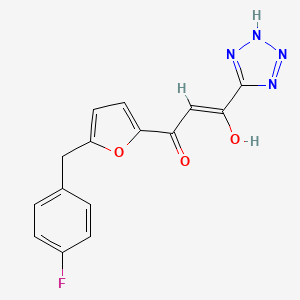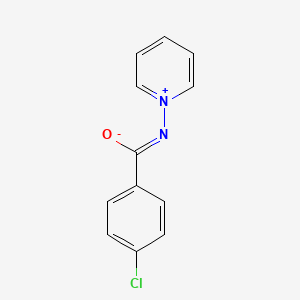
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate: is a chemical compound with the molecular formula C21H34O4Sn and a molecular weight of 469.20 g/mol . It is known for its unique structure, which includes a tributylstannyl group attached to a phenyl acetate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate typically involves the reaction of phenyl acetate with tributylstannyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Base: Commonly used bases include triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannyl group to other functional groups.
Substitution: The stannyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phenyl acetate oxides.
Reduction: Formation of phenyl acetate derivatives with reduced stannyl groups.
Substitution: Formation of substituted phenyl acetate compounds.
Wissenschaftliche Forschungsanwendungen
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other stannyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate involves its interaction with molecular targets through its stannyl group. The stannyl group can form bonds with various atoms, facilitating reactions such as substitution or addition. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- o-(((Tributylstannyl)oxy)carbonyl)phenyl benzoate
- o-(((Tributylstannyl)oxy)carbonyl)phenyl methyl ester
- o-(((Tributylstannyl)oxy)carbonyl)phenyl ethyl ester
Uniqueness
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate is unique due to its specific combination of a stannyl group with a phenyl acetate moiety. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
84029-40-3 |
|---|---|
Molekularformel |
C21H34O4Sn |
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
tributylstannyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.3C4H9.Sn/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;3*1-3-4-2;/h2-5H,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZUWWEGWEUMHGLQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



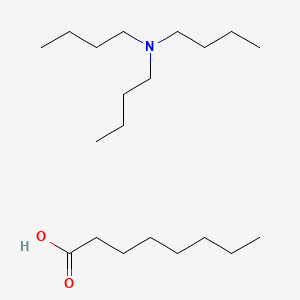
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
